2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide features a cyclopenta[d]pyrimidine core substituted with a diethylaminopropyl chain and a 4-methoxyphenyl acetamide group. Its structure combines lipophilic (cyclopenta ring), polar (thioacetamide), and basic (diethylamino) moieties, which may influence solubility, receptor binding, and pharmacokinetics.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S/c1-4-26(5-2)14-7-15-27-20-9-6-8-19(20)22(25-23(27)29)31-16-21(28)24-17-10-12-18(30-3)13-11-17/h10-13H,4-9,14-16H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOUOSZWGNRKGJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound notable for its unique structural features, including a tetrahydrocyclopenta[d]pyrimidine core and a thioether linkage. This compound has garnered attention in pharmacological research due to its potential biological activities, which may include anti-inflammatory, anticancer, and antimicrobial effects.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 446.59 g/mol. The presence of the diethylamino group enhances its solubility and interaction potential with various biological targets. The structural complexity allows for diverse interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 446.59 g/mol |
| Structural Features | Tetrahydrocyclopenta[d]pyrimidine core, Thioether linkage |
Biological Activity
Research indicates that compounds with similar structural motifs exhibit significant biological activities:
- Anti-inflammatory Activity : Compounds structurally related to this compound have shown potential in modulating inflammatory pathways. For instance, studies on related compounds have demonstrated inhibition of the NLRP3 inflammasome, which plays a crucial role in inflammatory responses and conditions such as inflammatory bowel disease (IBD) .
- Anticancer Properties : The tetrahydrocyclopenta[d]pyrimidine core is associated with anticancer activity. Similar compounds have been reported to inhibit tumor growth in various cancer models by inducing apoptosis and inhibiting cell proliferation.
- Antimicrobial Effects : The presence of the thioether group may enhance the antimicrobial properties of the compound. Research has indicated that thioamide derivatives exhibit significant antibacterial activity against various pathogens .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Study on Anti-inflammatory Effects : A study investigated the effects of a closely related compound on DSS-induced colitis in mice. The results indicated that treatment significantly reduced colonic inflammation and myeloperoxidase activity, suggesting potential therapeutic applications for IBD .
- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives of this compound inhibited proliferation in human cancer cell lines. The IC50 values were determined through MTT assays, showing promising results for further development.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Inflammation Modulation : Inhibition of the NLRP3 inflammasome may reduce pro-inflammatory cytokine release, thereby alleviating inflammation .
- Cell Cycle Arrest and Apoptosis : Anticancer effects may be mediated through induction of cell cycle arrest and apoptosis in cancer cells via activation of caspases and downregulation of anti-apoptotic proteins.
Comparison with Similar Compounds
Substituent Variations on the Aryl Group
The 4-methoxyphenyl group in the target compound distinguishes it from analogs with halogenated or substituted aryl rings. Key comparisons include:
Analysis :
- Solubility: The diethylaminopropyl chain may improve water solubility relative to non-polar substituents (e.g., phenoxy or halogenated aryl groups) .
Core Heterocycle Modifications
The cyclopenta[d]pyrimidine core in the target compound contrasts with thieno-pyrimidine or simpler pyrimidine systems in analogs:
Analysis :
- Rigidity vs. Flexibility : The cyclopenta[d]pyrimidine core offers conformational rigidity, which may enhance binding specificity compared to more flexible pyrimidine analogs .
Q & A
Q. What are the critical steps and optimal conditions for synthesizing this compound?
The synthesis of structurally related thienopyrimidine derivatives typically involves:
- Multi-step reactions : Initial cyclization to form the pyrimidine core, followed by thioether linkage formation and final N-acylation .
- Key conditions :
- Solvents : Dimethylformamide (DMF) or acetonitrile for nucleophilic substitution .
- Catalysts : Triethylamine for deprotonation during thiol coupling .
- Temperature : Controlled heating (60–80°C) to avoid side reactions .
Q. Which spectroscopic techniques are essential for structural validation?
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, NHCO peaks at δ ~10 ppm) and confirms substituent positions .
- LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities .
- Elemental analysis : Ensures stoichiometric agreement (e.g., C, N, S content within ±0.3% of theoretical values) .
Q. How can researchers optimize yield during thioether bond formation?
- Stoichiometric control : Use a 1.2:1 molar ratio of thiol precursor to pyrimidine intermediate to drive reactivity .
- Purification : Column chromatography with ethyl acetate/hexane gradients (60–80% yield) .
Advanced Research Questions
Q. How can computational methods accelerate reaction design for similar compounds?
- Quantum chemical calculations : Predict transition states and energetics of cyclization/thiolation steps .
- Machine learning : Train models on existing reaction datasets (e.g., solvent-catalyst combinations) to prioritize experimental conditions .
- Case study : ICReDD’s workflow reduced reaction optimization time by 40% via computational-experimental feedback loops .
Q. What strategies resolve contradictions in biological activity data across analogs?
- Orthogonal assays : Combine enzyme inhibition (IC₅₀) with cellular viability (MTT assay) to distinguish target-specific vs. off-target effects .
- Structural analogs : Compare substituent effects (e.g., 4-methoxyphenyl vs. 3,5-dimethylphenyl groups alter logP and membrane permeability) .
Q. How to design stability studies for this compound under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via HPLC at 37°C .
- Metabolite identification : Use LC-MS/MS to detect oxidation (e.g., sulfoxide formation) or hydrolysis products .
Methodological Tables
Q. Table 1: Key Reaction Parameters for Thioether Coupling
| Parameter | Optimal Range | Impact on Yield/Purity | Reference |
|---|---|---|---|
| Solvent | DMF | Enhances nucleophilicity | |
| Temperature | 70°C ± 5°C | Minimizes side reactions | |
| Reaction Time | 6–8 hours | Balances completion vs. degradation |
Q. Table 2: Common Contradictions in Bioactivity Data
| Discrepancy | Resolution Strategy | Example |
|---|---|---|
| High in vitro IC₅₀ vs. low cellular potency | Assess membrane permeability (logP/logD) | |
| Variability across cell lines | Normalize data to protein content (BCA assay) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
